N-[(FURAN-2-YL)METHYL]-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a furan ring, a triazinoindole core, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable methylating agent under controlled conditions.
Synthesis of the Triazinoindole Core: This is achieved through a series of cyclization reactions starting from appropriate precursors.
Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the triazinoindole core using a sulfanylacetamide linker under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazinoindole core can be reduced under specific conditions.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazinoindole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their functional groups and reactivity.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions share some structural similarities.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of a furan ring, a triazinoindole core, and a sulfanylacetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c30-21(25-15-18-9-6-14-31-18)16-32-24-26-23-22(27-28-24)19-10-4-5-11-20(19)29(23)13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJGILKNZODAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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